1-(4-(Thiophen-2-yl)phenyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with both a phenyl group and a thiophene moiety. This compound belongs to a class of piperazine derivatives that have gained attention in medicinal chemistry due to their diverse biological activities. The presence of the thiophene ring contributes to its electronic properties, potentially influencing its reactivity and interaction with biological targets.
Because there is limited research on this specific compound, its mechanism of action in biological systems or interaction with other molecules remains unknown.
Research indicates that 1-(4-(Thiophen-2-yl)phenyl)piperazine and its derivatives exhibit various biological activities, including:
The synthesis of 1-(4-(Thiophen-2-yl)phenyl)piperazine typically involves several steps:
Specific synthetic routes may vary depending on the desired purity and yield .
1-(4-(Thiophen-2-yl)phenyl)piperazine has potential applications in several fields:
Interaction studies involving 1-(4-(Thiophen-2-yl)phenyl)piperazine focus on its binding affinity for various biological targets:
Several compounds share structural similarities with 1-(4-(Thiophen-2-yl)phenyl)piperazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-(Thien-3-yl)phenyl)piperazine | Contains a thienyl group instead of thiophenes | Exhibits different electronic properties |
| 1-(4-(Furan-2-yl)phenyl)piperazine | Furan ring substitution | Potential antioxidant properties |
| 1-(3-(Thiophen-2-yl)phenyl)piperazine | Different position of thiophene attachment | May exhibit altered pharmacokinetics |
These compounds highlight the diversity within piperazine derivatives and their potential for varied biological activities based on subtle structural changes.
1-(4-(Thiophen-2-yl)phenyl)piperazine exhibits moderate thermodynamic stability, characteristic of aromatic heterocyclic compounds. The compound benefits from aromatic stabilization derived from both the thiophene and phenyl ring systems, which contribute to its overall thermodynamic profile [1]. Based on computational studies of similar aromatic heterocycles, the standard enthalpy of formation is estimated to be between +125 to +175 kilojoules per mole, while the standard Gibbs free energy of formation ranges from +200 to +250 kilojoules per mole [1] [2].
The heat capacity at constant pressure is predicted to be approximately 250-300 joules per mole per Kelvin, consistent with molecules containing multiple aromatic rings and heteroatoms [2]. Thermal stability analysis indicates that the compound remains stable up to temperatures of 140-190 degrees Celsius, beyond which thermal decomposition begins to occur [3]. This thermal stability range is comparable to other thiophene-containing heterocyclic compounds studied under similar conditions [3].
Table 3.1.1: Thermodynamic Properties of 1-(4-(Thiophen-2-yl)phenyl)piperazine
| Thermodynamic Property | Estimated Value | Method/Basis |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | +125 to +175 kJ/mol | Group contribution methods [2] |
| Standard Entropy (S°) | 350-400 J/(mol·K) | Statistical thermodynamics [1] |
| Standard Gibbs Free Energy (ΔGf°) | +200 to +250 kJ/mol | Thermodynamic relations [1] |
| Heat Capacity (Cp) | 250-300 J/(mol·K) | Vibrational analysis [3] |
| Enthalpy of Vaporization (ΔHvap) | 55-65 kJ/mol | Clausius-Clapeyron relation [4] |
| Critical Temperature (Tc) | 650-700 K | Critical property correlations [1] |
The kinetic stability of 1-(4-(Thiophen-2-yl)phenyl)piperazine is enhanced by the presence of aromatic ring systems that provide activation barriers against degradative processes [5]. The activation energy for thermal decomposition is estimated to be 150-200 kilojoules per mole, which is typical for aromatic amine compounds containing heterocyclic moieties [5] [3].
At room temperature (298 Kelvin), the rate constant for thermal degradation is estimated to be in the range of 10^-8 to 10^-6 per second, resulting in a half-life of approximately 2-20 years under normal storage conditions [5]. The primary degradation pathway involves nitrogen-dealkylation of the piperazine ring, followed by potential oxidation of the thiophene moiety [5] .
Table 3.1.2: Kinetic Stability Parameters
| Kinetic Property | Estimated Value | Comments |
|---|---|---|
| Activation Energy (Ea) | 150-200 kJ/mol | Typical for aromatic amines [5] |
| Rate Constant (k) at 298K | 10^-8 - 10^-6 s^-1 | Slow at ambient conditions [5] |
| Half-life at Room Temperature | 2-20 years | Kinetically stable compound [5] |
| Primary Degradation Step | N-dealkylation | Piperazine ring opening |
| Temperature Dependence | Exponential increase | Arrhenius behavior expected [3] |
The solubility profile of 1-(4-(Thiophen-2-yl)phenyl)piperazine is dominated by its amphiphilic nature, containing both hydrophilic piperazine functionality and hydrophobic aromatic systems [7] [8]. The compound exhibits limited aqueous solubility due to the presence of extensive aromatic character from the thiophene and phenyl rings, which favors interactions with nonpolar solvents [9].
Experimental data from structurally related compounds suggest that the aqueous solubility is approximately 0.001-0.01 grams per liter at 25 degrees Celsius [9]. This low solubility is consistent with compounds containing multiple aromatic rings and aligns with observations for similar thiophene-phenyl derivatives [9].
The logarithm of the partition coefficient (LogP) for 1-(4-(Thiophen-2-yl)phenyl)piperazine is estimated to be between 2.8 and 3.2, indicating moderate lipophilicity [7] [8]. This value is derived from computational predictions based on structural analogs containing piperazine, thiophene, and phenyl moieties [10].
Table 3.2.1: Solubility and Partition Coefficient Data
| Property | Value | Method/Basis |
|---|---|---|
| Aqueous Solubility (25°C) | 0.001-0.01 g/L | Similar compound data [9] |
| LogP (octanol/water) | 2.8-3.2 | Computational prediction [7] [8] |
| Hydrogen Bond Donors | 1 | N-H on piperazine ring [10] |
| Hydrogen Bond Acceptors | 2 | Piperazine nitrogen atoms [10] |
| Polar Surface Area | 25-35 Ų | Based on heterocyclic analogs [10] |
| Rotatable Bonds | 3-4 | Flexible molecular segments [7] |
The moderate LogP value suggests that the compound would exhibit reasonable membrane permeability while maintaining some degree of aqueous solubility, a profile that is often desirable for bioactive molecules [8].
1-(4-(Thiophen-2-yl)phenyl)piperazine contains a piperazine ring system with two nitrogen atoms capable of protonation under physiological conditions [11] [12]. The primary nitrogen atom (unsubstituted) exhibits a pKa value of approximately 9.7 ± 0.1, while the secondary nitrogen atom (substituted with the aromatic system) has a pKa of approximately 5.3 ± 0.1 [11] [13].
These pKa values are consistent with experimental measurements of related piperazine derivatives, where the primary amine nitrogen maintains higher basicity compared to the tertiary amine nitrogen [11] [12]. The electron-withdrawing effect of the aromatic substituent reduces the basicity of the substituted nitrogen atom significantly [12].
At physiological pH (7.4), the compound exists primarily in a monoprotonated state, with approximately 60-70 percent of molecules carrying a single positive charge on the primary nitrogen atom [12]. The distribution of protonation states is critical for understanding the compound's behavior in biological systems and its potential interactions with molecular targets [14].
Table 3.3.1: Acid-Base Properties and Protonation States
| Parameter | Value | Temperature | Source |
|---|---|---|---|
| pKa1 (Primary N) | 9.7 ± 0.1 | 298K | Similar piperazines [11] |
| pKa2 (Secondary N) | 5.3 ± 0.1 | 298K | Similar piperazines [11] |
| Protonated species at pH 7.4 | ~65% | 298K | Calculated [12] |
| Neutral species at pH 7.4 | ~30% | 298K | Calculated [12] |
| Diprotonated species at pH 7.4 | ~5% | 298K | Calculated [12] |
The basicity of the piperazine ring is influenced by the electron-withdrawing nature of the aromatic substituent, which stabilizes the neutral form relative to the protonated species [12].
1-(4-(Thiophen-2-yl)phenyl)piperazine exhibits significant absorption in the ultraviolet region due to the presence of aromatic chromophores [18] [19]. The thiophene and phenyl rings contribute to π-π* transitions that occur at wavelengths below 350 nanometers, making the compound susceptible to photodegradation under UV light exposure [18].
Photostability studies of related thiophene-containing compounds indicate that degradation occurs through multiple pathways, including sulfur oxidation, nitrogen dealkylation, and aromatic hydroxylation [18] [19]. The quantum yield for photodegradation is estimated to be 0.01-0.1, indicating moderate photochemical stability under typical lighting conditions [19].
The primary photodegradation pathway involves the formation of thiophene sulfoxide and sulfone derivatives through photo-oxidation processes [18]. Secondary pathways include N-dealkylation of the piperazine ring and potential formation of hydroxylated aromatic products [19].
Table 3.5.1: Photochemical Stability Parameters
| Parameter | Value/Description | Conditions |
|---|---|---|
| UV absorption maximum | 270-320 nm | Aromatic π-π* transitions [18] |
| Photodegradation threshold | λ < 350 nm | UV-sensitive region [18] |
| Quantum yield (φ) | 0.01-0.1 | Moderate photostability [19] |
| Primary degradation product | Thiophene sulfoxide | Photo-oxidation [18] |
| Storage recommendations | Dark, <25°C | Prevent photodegradation |
| Half-life under UV | 2-10 hours | Depends on intensity [19] |
The photochemical instability necessitates storage in dark conditions and protection from direct sunlight to maintain compound integrity [18]. These findings are consistent with the general photosensitivity observed for thiophene-containing pharmaceutical compounds [19].
Under environmental conditions with natural sunlight exposure, 1-(4-(Thiophen-2-yl)phenyl)piperazine undergoes slow photodegradation with an estimated environmental half-life of several days to weeks [19]. The degradation rate is influenced by factors such as pH, temperature, and the presence of photosensitizers or antioxidants [18].